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Compound of Interest

Compound Name: Prostalene

Cat. No.: B1679729 Get Quote

Disclaimer: Direct clinical data on the pharmacokinetics and pharmacodynamics of Prostalene
(a veterinary prostaglandin F2-alpha analog) in humans is not available in the public domain.

This guide synthesizes information from studies on the endogenous prostaglandin F2-alpha

(PGF2-alpha), pharmaceutically known as dinoprost, and its synthetic analogs, carboprost and

latanoprost, which are used in human medicine. This information serves as a scientific

surrogate to understand the expected physiological behavior of Prostalene-like compounds in

humans.

Introduction
Prostaglandin F2-alpha (PGF2-alpha) and its analogs are potent lipid autacoids that mediate a

wide range of physiological and pathological processes. In humans, they are primarily

recognized for their role in female reproductive physiology, including the induction of labor and

termination of pregnancy, as well as in the regulation of intraocular pressure. This technical

guide provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, and

underlying mechanisms of action of PGF2-alpha and its clinically relevant analogs in humans,

offering a foundational understanding for researchers, scientists, and drug development

professionals.
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The systemic exposure and disposition of PGF2-alpha and its analogs are characterized by

rapid metabolism and clearance. The pharmacokinetic parameters are highly dependent on the

specific analog, the route of administration, and the formulation.

Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of dinoprost, carboprost,

and latanoprost acid (the active metabolite of latanoprost) in humans.

Table 1: Pharmacokinetic Parameters of Dinoprost (PGF2-alpha) in Humans

Parameter
Route of
Administration

Value Reference

Elimination Half-life

(t½)
Intravenous < 1 minute (in plasma) [1]

Amniotic Fluid 3 to 6 hours [1]

Metabolism -
Rapidly metabolized,

primarily in the lungs.
[2]

Table 2: Pharmacokinetic Parameters of Carboprost Tromethamine in Humans
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Parameter
Route of
Administration

Value Reference

Time to Peak Plasma

Concentration (Tmax)
Intramuscular 15 to 60 minutes [3][4]

Peak Plasma

Concentration (Cmax)

after 250 mcg IM dose

Intramuscular 2060 - 3097 pg/mL [5][6]

Plasma Concentration

at 2 hours post-250

mcg IM dose

Intramuscular 770 - 1047 pg/mL [3][5]

Metabolism -

Slower than

endogenous PGF2-

alpha due to the 15-

methyl group.

[4]

Table 3: Pharmacokinetic Parameters of Latanoprost Acid in Humans
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Parameter
Route of
Administration

Value Reference

Time to Peak

Concentration (Tmax)

in Aqueous Humor

Topical (Ophthalmic) ~2 hours [7]

Peak Concentration

(Cmax) in Aqueous

Humor

Topical (Ophthalmic) 15-30 ng/mL [8]

Elimination Half-life

(t½) in Plasma

Topical (Ophthalmic)

& Intravenous
17 minutes [7]

Systemic Clearance Intravenous ~7 mL/min/kg [7]

Volume of Distribution

(Vd)
Intravenous 0.16 ± 0.02 L/kg [8]

Metabolism -

Hydrolyzed to

latanoprost acid in the

cornea; systemically

metabolized in the

liver via fatty acid β-

oxidation.

[7]

Excretion -

Metabolites are

primarily eliminated

via the kidneys.

[7]

Pharmacodynamics of Prostaglandin F2-alpha and
its Analogs
The pharmacodynamic effects of PGF2-alpha and its analogs are mediated through the

activation of the Prostaglandin F Receptor (FP), a G-protein coupled receptor.

Mechanism of Action and Signaling Pathway
Upon binding to the FP receptor, PGF2-alpha and its analogs activate Gq/11 proteins, which in

turn stimulate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-
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bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the

release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein

kinase C (PKC). The elevated intracellular calcium and activated PKC lead to the

phosphorylation of various downstream targets, culminating in smooth muscle contraction.
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PGF2-alpha Receptor Signaling Pathway.

Physiological Effects in Humans
Uterine Contraction: PGF2-alpha and its analogs are potent stimulators of myometrial

contraction, leading to their use in labor induction and the termination of pregnancy.[1][9]

Luteolysis: In the reproductive cycle, PGF2-alpha is involved in the regression of the corpus

luteum.

Intraocular Pressure Reduction: Analogs like latanoprost increase the uveoscleral outflow of

aqueous humor, thereby lowering intraocular pressure, a key treatment strategy for

glaucoma.[7]

Bronchoconstriction: PGF2-alpha can cause contraction of bronchial smooth muscle.

Vasoconstriction: It generally acts as a vasoconstrictor in most vascular beds.

Experimental Protocols
The quantification of PGF2-alpha and its analogs in biological matrices is challenging due to

their low concentrations and short half-lives. The most common analytical techniques are
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immunoassays and mass spectrometry-based methods.

General Workflow for Prostaglandin Analysis

1. Sample Collection
(e.g., Plasma, Urine)

2. Addition of
Internal Standard

(e.g., Deuterated PGF2α)

3. Solid-Phase or
Liquid-Liquid Extraction

4. Derivatization (Optional,
for GC-MS)

5. Instrumental Analysis
(LC-MS/MS or RIA)

6. Data Analysis and
Quantification

Click to download full resolution via product page

A generalized experimental workflow for prostaglandin analysis.

Methodology for LC-MS/MS Analysis of PGF2-alpha in
Human Plasma
This protocol is a generalized summary based on published methods.[10][11][12]
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Sample Preparation:

To 500 µL of human plasma, add an internal standard (e.g., 8-iso-PGF2α-d4).

Precipitate proteins with a suitable organic solvent (e.g., acetonitrile).

Centrifuge to pellet the precipitated proteins.

Liquid-Liquid Extraction:

Transfer the supernatant to a new tube.

Perform a liquid-liquid extraction with a non-polar solvent (e.g., ethyl acetate) to isolate the

prostaglandins.

Evaporate the organic layer to dryness under a stream of nitrogen.

Reconstitution:

Reconstitute the dried extract in a small volume of the mobile phase.

Chromatographic Separation:

Inject the reconstituted sample onto a C18 reverse-phase HPLC column.

Use an isocratic or gradient mobile phase (e.g., a mixture of water, acetonitrile, and a

modifying acid like formic acid) to separate PGF2-alpha from other isomers and matrix

components.

Mass Spectrometric Detection:

Utilize a triple quadrupole mass spectrometer operating in negative ion mode.

Employ multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion

transitions for PGF2-alpha and its internal standard for sensitive and selective

quantification.
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Methodology for Radioimmunoassay (RIA) of PGF2-
alpha in Human Plasma
This protocol is a generalized summary based on published methods.[13][14][15]

Sample Extraction:

Extract prostaglandins from plasma using an organic solvent.

Use a tracer amount of radiolabeled PGF2-alpha to monitor extraction recovery.

Chromatographic Separation:

Separate different prostaglandin groups using column chromatography (e.g., silicic acid

chromatography).

Immunoassay:

Incubate the extracted sample with a specific antibody against PGF2-alpha and a known

amount of radiolabeled PGF2-alpha (tracer).

The endogenous PGF2-alpha in the sample competes with the tracer for binding to the

antibody.

Separation of Bound and Free Prostaglandin:

Separate the antibody-bound PGF2-alpha from the free PGF2-alpha (e.g., by precipitation

with a second antibody).

Quantification:

Measure the radioactivity of the bound fraction using a scintillation counter.

Construct a standard curve using known amounts of unlabeled PGF2-alpha to determine

the concentration in the sample.

Conclusion
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While direct human pharmacokinetic and pharmacodynamic data for Prostalene are

unavailable, the extensive research on PGF2-alpha and its analogs, dinoprost, carboprost, and

latanoprost, provides a robust framework for understanding its potential effects in humans.

These compounds exhibit rapid metabolism and clearance, with potent pharmacodynamic

actions mediated through the FP receptor. The established analytical methodologies for their

quantification in biological fluids are essential tools for further research and clinical

development in this area. This guide serves as a foundational resource for professionals in

drug development and research, enabling informed decision-making and hypothesis generation

for future studies on prostaglandin-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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